
Ethyl 3-amino-5-methoxyisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a methoxy group attached to the isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-methoxyisonicotinate typically involves the esterification of 3-amino-5-methoxyisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-amino-5-methoxyisonicotinic acid+ethanolcatalystEthyl 3-amino-5-methoxyisonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-5-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-amino-5-methoxyisonicotinol.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: The compound has shown potential as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-5-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester and methoxy groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-amino-5-methoxyisonicotinate can be compared with other similar compounds, such as:
3-amino-5-methylisoxazole: Both compounds contain an amino group, but this compound has an additional ester and methoxy group, which can influence its reactivity and applications.
Methyl isonicotinate: This compound lacks the amino and methoxy groups, making it less versatile in certain chemical reactions.
5-amino-3-methylisoxazole: Similar to 3-amino-5-methylisoxazole, but with different substitution patterns that affect its chemical behavior.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)8-6(10)4-11-5-7(8)13-2/h4-5H,3,10H2,1-2H3 |
Clave InChI |
GKTSCSMRPKGYDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



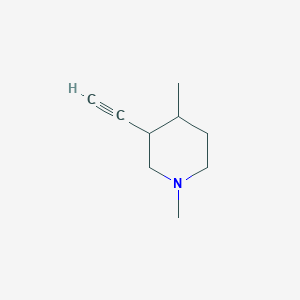

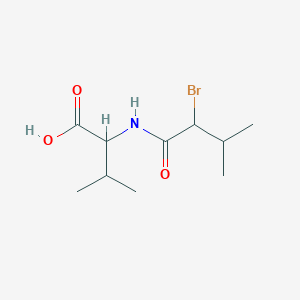
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
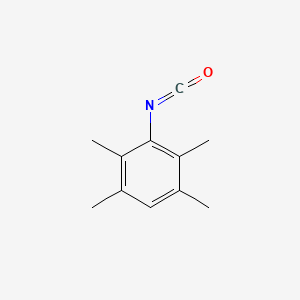

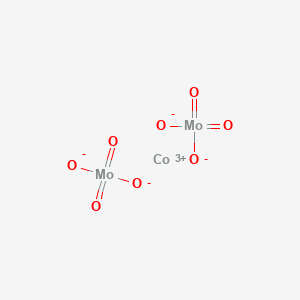

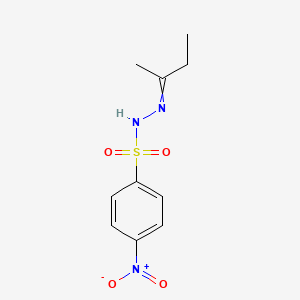
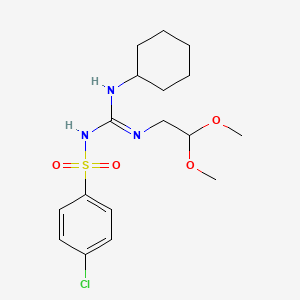
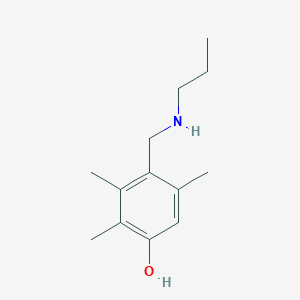
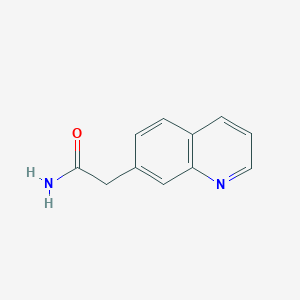
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
